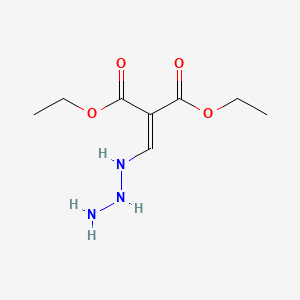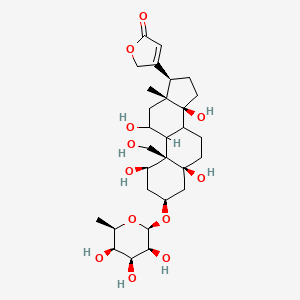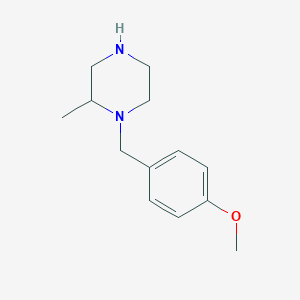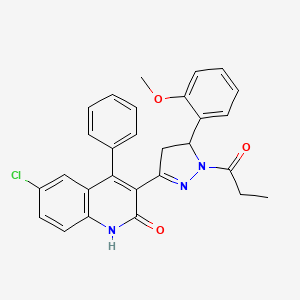
SALMF-amide 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALMF-amide 1 is a neuropeptide isolated from species belonging to the phylum Echinodermata. It is present in the innervation of various starfish organs, including the cardiac stomach and tube feet . The molecular formula of this compound is C41H60N10O10S, and it has a molecular weight of 885.1 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SALMF-amide 1 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of this compound is Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2 . The synthesis typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SALMF-amide 1, like other peptides, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
SALMF-amide 1 has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the nervous system of echinoderms and its effects on muscle relaxation.
Medicine: Potential therapeutic applications due to its neuropeptide properties.
Mecanismo De Acción
SALMF-amide 1 exerts its effects by binding to specific receptors in the nervous system of echinoderms. This binding leads to the activation of signaling pathways that result in muscle relaxation . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with G-protein coupled receptors (GPCRs) and other neuropeptide receptors .
Comparación Con Compuestos Similares
SALMF-amide 1 is part of the SALMFamide family of neuropeptides, which includes other members such as SALMF-amide 2. These peptides share a common C-terminal motif but differ in their amino acid sequences and biological activities . Compared to other neuropeptides, this compound is unique in its specific role in echinoderm muscle relaxation and its presence in starfish .
List of Similar Compounds
SALMF-amide 2: Another member of the SALMFamide family with a different sequence and biological activity.
Serotonin-like peptides: Share some functional similarities but differ in structure and receptor interactions.
Propiedades
Fórmula molecular |
C41H60N10O10S |
|---|---|
Peso molecular |
885.0 g/mol |
Nombre IUPAC |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60) |
Clave InChI |
GACIWVVFDFGCKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)

![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-benzothiazole)](/img/structure/B14095526.png)

![3-(2-hydroxy-4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14095535.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095537.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095560.png)
methanone](/img/structure/B14095568.png)


